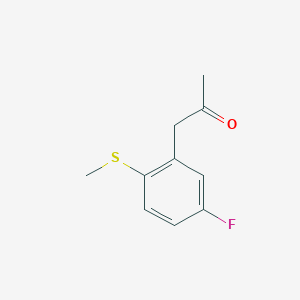
1-(5-Fluoro-2-(methylthio)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Fluoro-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11FOS It is a derivative of phenylpropanone, characterized by the presence of a fluorine atom and a methylthio group attached to the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-(methylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-(methylthio)benzaldehyde and acetone.
Condensation Reaction: The key step involves a condensation reaction between 5-fluoro-2-(methylthio)benzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated systems and advanced purification techniques ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions
1-(5-Fluoro-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and methylthio group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives
科学研究应用
1-(5-Fluoro-2-(methylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(5-Fluoro-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the compound.
Pathways: Biochemical pathways that are modulated by the compound, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 1-(5-Chloro-2-fluoro-3-(methylthio)phenyl)propan-1-one
- 2-Methyl-4’-(methylthio)-2-morpholinopropiophenone
Uniqueness
1-(5-Fluoro-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both a fluorine atom and a methylthio group, which impart distinct chemical and physical properties
生物活性
1-(5-Fluoro-2-(methylthio)phenyl)propan-2-one is an organic compound notable for its potential therapeutic applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups, including a fluoro group, a methylthio group, and a phenyl ring. Its molecular formula is C10H11FOS, with a molecular weight of approximately 198.26 g/mol. The presence of these substituents significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H11FOS |
| Molecular Weight | 198.26 g/mol |
| Functional Groups | Fluoro, Methylthio |
Research indicates that this compound interacts with biological systems primarily through covalent bonding with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzymatic activity, affecting various cellular processes such as oxidative stress responses and cellular signaling pathways.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against a range of pathogens. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound demonstrated significant antibacterial activity in various assays.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | X µg/mL | |
| S. aureus | Y µg/mL | |
| P. aeruginosa | Z µg/mL |
(Note: Replace X, Y, Z with actual values from specific studies)
Anticancer Activity
In terms of anticancer effects, preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. For example, it has been noted to exhibit cytotoxicity against human cancer cell lines such as HCT-116 and PC-3. The mechanism likely involves interference with cell cycle progression or induction of apoptosis.
Table 2: Cytotoxicity Data
(Note: Replace A, B, C with actual values from specific studies)
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups (like fluorine) enhances the biological activity of the compound. Variations in the positioning of these groups can lead to significant differences in potency and selectivity towards biological targets.
Table 3: SAR Insights
| Compound Variant | Biological Activity |
|---|---|
| This compound | High Antimicrobial Activity |
| 1-Chloro-1-(5-fluoro-2-(methylthio)phenyl)propan-2-one | Moderate Activity |
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Antimicrobial Development : A study explored the synthesis of derivatives based on this compound which exhibited enhanced antibacterial properties against resistant strains.
- Cancer Therapeutics : Research into its cytotoxic effects revealed that modifications to the methylthio group could enhance selectivity for cancer cells over normal cells.
属性
分子式 |
C10H11FOS |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
1-(5-fluoro-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11FOS/c1-7(12)5-8-6-9(11)3-4-10(8)13-2/h3-4,6H,5H2,1-2H3 |
InChI 键 |
VFMSNMSLVJPBHU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C=CC(=C1)F)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















